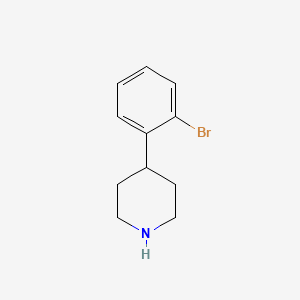

4-(2-Bromophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHAYRLLVYOFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606125 | |

| Record name | 4-(2-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82212-00-8 | |

| Record name | 4-(2-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)piperidine from Pyridine

This guide provides a comprehensive, technically detailed exploration of a viable synthetic route to 4-(2-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, pyridine, and navigates through a series of robust chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom can be crucial for aqueous solubility and receptor binding. The specific target of this guide, this compound, offers a versatile handle for further functionalization through cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.

Strategic Approach: A Multi-Step Synthesis from Pyridine

The direct arylation of pyridine at the 4-position with a Grignard reagent is challenging due to the inherent electronic properties of the pyridine ring. A more reliable and controllable strategy involves a multi-step approach, which is the focus of this guide. The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic strategy for this compound from Pyridine.

This guide will focus on the key transformations starting from the readily available intermediate, N-benzyl-4-piperidone.

Part 1: Synthesis of the N-Benzyl-4-piperidone Intermediate

The synthesis of N-benzyl-4-piperidone from pyridine is a well-established multi-step process. A common and efficient method involves the reaction of benzylamine with methyl acrylate via a 1,4-addition, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][2]

Part 2: Grignard Reaction for C-C Bond Formation

The crucial carbon-carbon bond formation is achieved through the addition of a Grignard reagent to N-benzyl-4-piperidone. This reaction introduces the 2-bromophenyl moiety at the 4-position of the piperidine ring.

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-bromophenyl)piperidin-4-ol

-

Preparation of the Grignard Reagent (2-Bromophenylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Under a nitrogen atmosphere, add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromobromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.[3]

-

Once the reaction has initiated, add the remaining 2-bromobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Grignard Addition:

-

In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.[1][2]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared 2-bromophenylmagnesium bromide solution via cannula to the cooled solution of N-benzyl-4-piperidone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-(2-bromophenyl)piperidin-4-ol.

-

Purify the crude product by column chromatography on silica gel.

-

Part 3: Dehydration to the Tetrahydropyridine Intermediate

The tertiary alcohol formed in the previous step is dehydrated to introduce a double bond, yielding the corresponding 1,2,3,6-tetrahydropyridine derivative.

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine

-

Dissolve the purified 1-benzyl-4-(2-bromophenyl)piperidin-4-ol (1.0 equivalent) in a suitable solvent such as toluene or benzene.[4]

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[4]

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Reflux the mixture until no more water is collected in the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part 4: Catalytic Hydrogenation to the Saturated Piperidine Ring

The double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation to afford the fully saturated piperidine ring.

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-bromophenyl)piperidine

-

Dissolve the purified 1-benzyl-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.[5]

-

Stir the reaction vigorously until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-4-(2-bromophenyl)piperidine. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Figure 2: Detailed workflow for the synthesis of this compound.

Part 5: N-Debenzylation to Yield the Final Product

The final step in the synthesis is the removal of the N-benzyl protecting group to afford the target molecule, this compound. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[6][7][8]

Experimental Protocol: Synthesis of this compound

-

To a stirred suspension of 1-benzyl-4-(2-bromophenyl)piperidine (1.0 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[6][7]

-

Stir the resulting reaction mixture at reflux temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-10 minutes for many substrates.[6]

-

After completion, cool the reaction mixture and filter the catalyst through a pad of Celite.

-

Wash the Celite pad with methanol.

-

Combine the organic filtrates and evaporate under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Data Presentation: Characterization of Key Compounds

The following table summarizes the expected NMR data for the key intermediates and the final product, based on analogous compounds found in the literature. Actual shifts may vary depending on the solvent and experimental conditions.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 1-Benzyl-4-piperidone [1] | 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H) | 208.9, 138.0, 129.2, 128.4, 127.2, 63.1, 55.3, 41.1 |

| 1-Benzyl-4-(2-bromophenyl)piperidine | Expected: Aromatic protons (m, ~7.0-7.6), Benzyl CH2 (s, ~3.5), Piperidine protons (m, ~1.5-3.0) | Expected: Aromatic carbons (~120-145), Benzyl CH2 (~63), Piperidine carbons (~25-55) |

| This compound | Expected: Aromatic protons (m, ~7.0-7.6), Piperidine protons (m, ~1.5-3.2), NH (br s) | Expected: Aromatic carbons (~120-145), Piperidine carbons (~25-46) |

Note: Specific NMR data for 1-benzyl-4-(2-bromophenyl)piperidine and this compound were not explicitly found in the search results and are therefore presented as expected ranges based on similar structures.[9][10][11][12][13][14]

Conclusion

This guide has outlined a robust and technically sound synthetic route for the preparation of this compound from pyridine, proceeding through the key intermediate N-benzyl-4-piperidone. The described protocols for the Grignard reaction, dehydration, catalytic hydrogenation, and N-debenzylation are based on established and reliable chemical transformations. By providing detailed experimental procedures and the underlying scientific rationale, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of complex, biologically active molecules. The final product, with its versatile bromophenyl moiety, is primed for further elaboration, opening avenues for the discovery of novel therapeutics.

References

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

- Ram, S., & Spicer, L. D. (1987). RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT. Tetrahedron Letters, 28(5), 515-516.

-

Fig. S18 13 C NMR of 1-benzyl-4-bromophenyl-1 H -1,2,3-triazole - ResearchGate. Available at: [Link]

- Anderson, J. C., et al. (2015). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. UCL Discovery.

- Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.

- Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.

- Wustrow, D. J., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505-1508.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. Available at: [Link]

-

CTH Removal of N-Benzyl Groups - Rhodium.ws. Available at: [Link]

- CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... - ResearchGate. Available at: [Link]

-

Hydrogenation Catalysts - Chemie Brunschwig. Available at: [Link]

- Tungler, A., et al. (2004). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts.

-

Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC - NIH. Available at: [Link]

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.

- Anderson, J. C., et al. (2015). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery.

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.

-

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO - PubChem. Available at: [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]

- Reddy, D., et al. (2011).

-

Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions - qualitas1998.net. Available at: [Link]

-

1-Benzylpiperidin-4-ol | C12H17NO - PubChem. Available at: [Link]

-

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 - PubChem. Available at: [Link]

Sources

- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. youtube.com [youtube.com]

- 4. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold

An In-depth Technical Guide to 4-(2-Bromophenyl)piperidine: Synthesis, Reactivity, and Applications in Drug Discovery

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space.[1] When functionalized at the 4-position with an aromatic system, the resulting 4-arylpiperidine motif becomes a cornerstone of medicinal chemistry, appearing in a vast array of CNS modulators, analgesics, and other therapeutic agents.

This guide focuses on a particularly strategic, yet less commonly documented, member of this class: this compound (CAS No. 82212-00-8). The true utility of this molecule lies not in its inherent biological activity, but in its identity as a high-value synthetic intermediate. The presence of a bromine atom on the ortho position of the phenyl ring provides a reactive handle for sophisticated downstream modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows chemists to introduce further complexity and diversity late in a synthetic sequence, a crucial advantage in the rapid exploration of chemical space required for modern drug discovery. This document provides an in-depth examination of its chemical properties, a robust synthesis protocol, its key reactivity patterns, and its strategic application for researchers and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a basic secondary amine within the piperidine ring and a halogenated aromatic ring. The ortho positioning of the bromine atom relative to the piperidine linkage introduces significant steric influence, which can affect both the reactivity of the C-Br bond and the preferred conformation of the molecule.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data

The key properties of this compound and its common synthetic precursor, N-Boc-4-(2-bromophenyl)piperidine, are summarized below. These properties are essential for designing synthetic routes, purification protocols, and formulation studies.

| Property | This compound | N-Boc-4-(2-bromophenyl)piperidine |

| CAS Number | 82212-00-8[2] | 1198283-93-0[2] |

| Molecular Formula | C₁₁H₁₄BrN | C₁₆H₂₂BrNO₂ |

| Molecular Weight | 240.14 g/mol | 340.25 g/mol |

| Appearance | Off-white to pale yellow solid (Predicted) | Solid (Predicted) |

| Boiling Point | ~330 °C at 760 mmHg (Predicted) | ~405 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol, chloroform, DMSO | Soluble in ethyl acetate, dichloromethane, THF |

| InChI Key | HHHAYRLLVYOFNI-UHFFFAOYSA-N | Not readily available |

Chapter 2: Synthesis Methodologies

The synthesis of this compound is most efficiently achieved via a modern, two-stage process involving a palladium-catalyzed cross-coupling reaction followed by the removal of a nitrogen protecting group. This approach offers high modularity and is amenable to scale-up. The key precursor is the N-Boc protected piperidone derivative, which allows for precise control over the reactivity of the piperidine nitrogen.

Synthetic Workflow Overview

The overall transformation begins with commercially available N-Boc-4-piperidone and couples it with a suitable 2-bromophenyl organometallic reagent. The subsequent deprotection under acidic conditions yields the target compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from well-established Suzuki cross-coupling methodologies on piperidone systems.[3][4]

Stage 1: Synthesis of tert-butyl 4-(2-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate via Suzuki Coupling

-

Rationale: The Suzuki-Miyaura reaction is a robust and highly tolerant method for forming C(sp²)-C(sp²) bonds.[5] Here, we first convert the ketone (N-Boc-4-piperidone) into an enol triflate, which serves as an excellent electrophilic partner for the palladium-catalyzed coupling with 2-bromophenylboronic acid. The palladium catalyst, typically with phosphine ligands, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]

-

Step-by-Step Procedure:

-

Triflate Formation: To a solution of N-Boc-4-piperidone (1.0 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete conversion.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude vinyl triflate is often used directly in the next step without further purification.

-

Coupling Reaction: To a degassed solution of the crude vinyl triflate (1.0 eq), 2-bromophenylboronic acid (1.2 eq), and a base such as K₂CO₃ (3.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the mixture to 90-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the tetrahydropyridine intermediate.

-

Stage 2: Reduction and Deprotection

-

Rationale: The double bond of the tetrahydropyridine intermediate is readily reduced by catalytic hydrogenation. Subsequently, the Boc (tert-butyloxycarbonyl) protecting group, which is stable to the coupling conditions, is easily cleaved under acidic conditions to liberate the secondary amine.

-

Step-by-Step Procedure:

-

Reduction: Dissolve the purified tetrahydropyridine intermediate from Stage 1 in methanol or ethanol. Add a catalytic amount of Palladium on Carbon (10% Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate to obtain N-Boc-4-(2-bromophenyl)piperidine.

-

Deprotection: Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

-

Monitor for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. If TFA was used, neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the free base into an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts, concentrate, and purify if necessary to yield the final product, this compound.

-

Chapter 3: Chemical Reactivity and Derivatization

The synthetic value of this compound stems from its two distinct reactive sites: the secondary amine of the piperidine ring and the carbon-bromine bond on the phenyl ring. This orthogonality allows for selective and sequential functionalization.

Reactivity of the Piperidine Nitrogen

The piperidine nitrogen is a nucleophilic and basic center. It readily undergoes standard amine chemistry:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig amination with aryl halides to form a tertiary arylamine.

Reactivity of the C-Br Bond

The ortho-bromine is the key feature for advanced derivatization. It is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The steric hindrance from the adjacent piperidine moiety can influence reaction rates but does not preclude reactivity with modern catalyst systems.

Caption: Key reactivity pathways for this compound.

This dual reactivity makes the molecule a powerful scaffold. A research group can first perform a Suzuki coupling on the C-Br bond to install a new aryl group and subsequently perform a reductive amination on the piperidine nitrogen to add a different functional group, leading to highly complex and diverse molecular architectures.

Chapter 4: Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a versatile building block for constructing more complex drug candidates. Its value lies in providing a reliable scaffold that can be elaborated into libraries of related compounds for structure-activity relationship (SAR) studies.

Role as a Core Scaffold

The synthesis of novel tricyclic nitrogen-containing ring systems has been reported utilizing precursors derived from (2-bromophenyl)piperidine structures.[6] In these syntheses, the ortho-bromo group is strategically positioned to participate in intramolecular ring-closing reactions, such as a Buchwald-Hartwig amination, to form complex polycyclic systems.[6] This highlights the utility of the ortho-bromo orientation for creating conformationally constrained molecules, a common strategy for enhancing binding affinity and selectivity for biological targets.

Caption: Role as a scaffold for generating compound libraries.

Chapter 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. Standard analytical techniques are employed for this purpose.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons will appear in the downfield region (approx. 7.0-7.6 ppm), with characteristic splitting patterns (doublets, triplets) consistent with a 1,2-disubstituted benzene ring. The aliphatic protons on the piperidine ring will appear further upfield (approx. 1.5-3.5 ppm), along with a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons (four CH and two quaternary carbons, one of which is bonded to bromine) and four signals for the piperidine ring carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show a prominent protonated molecular ion [M+H]⁺. A key diagnostic feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing purity. A suitable method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or TFA to ensure good peak shape for the basic amine. Detection is typically performed using a UV detector.

Chapter 6: Safety and Handling

-

Hazard Identification:

-

Assumed to be harmful if swallowed.

-

Likely to cause skin and eye irritation.

-

May cause respiratory tract irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Avoid generating dust.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound represents a quintessential example of a modern synthetic building block. Its value is not derived from its final form but from its potential. The strategic placement of an ortho-bromo substituent on the 4-arylpiperidine scaffold provides medicinal chemists with a versatile and powerful tool for creating novel and complex molecules. By leveraging robust synthetic methods like the Suzuki coupling for its construction and subsequent cross-coupling reactions for its elaboration, researchers can efficiently navigate chemical space in the quest for next-generation therapeutics. Understanding the properties, synthesis, and reactivity outlined in this guide is key to unlocking the full potential of this valuable intermediate.

References

-

Dandapani, S., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 432-435. Available at: [Link]

-

Porey, A., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4572-4581. Available at: [Link]

-

Touré, B. B., & Hall, D. G. (2009). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Journal of Organic Chemistry, 69(25), 8882-8884. Available at: [Link]

-

BIOSYNCE. China Tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate CAS.... Available at: [Link]

-

BIOSYNCE. 1-Acetyl-4-(methylamino)piperidine CAS 139062-96-7. Available at: [Link]

-

BIOSYNCE. But-3-yn-2-amine Hydrochloride CAS 42105-26-0. Available at: [Link]

-

Kim, H., & Lee, P. H. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14398–14405. Available at: [Link]

-

BIOSYNCE. China 4-(Methoxymethyl)piperidine CAS 399580-55-3.... Available at: [Link]

-

Krunić, M. J., et al. (2021). Synthetic route towards 1,2,3,4-tetrahydroquinoxaline/piperidine combined tricyclic ring system. Journal of the Serbian Chemical Society. Available at: [Link]

-

BIOSYNCE. China Customized Piperidin-3-one CAS 50717-82-3 Manufacturers Suppliers Factory. Available at: [Link]

-

de Meireles, L. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1760. Available at: [Link]

-

BIOSYNCE. 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid CAS 318536-95-7. Available at: [Link]

Sources

- 1. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynce.com [biosynce.com]

- 8. biosynce.com [biosynce.com]

Spectroscopic data for 4-(2-Bromophenyl)piperidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Bromophenyl)piperidine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, comprising a piperidine ring attached to a brominated phenyl group, imparts specific physicochemical properties that are leveraged in molecular design. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its unique structure.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal. However, the acidic proton of the secondary amine (-NH) in the piperidine ring can sometimes exchange with trace amounts of water or undergo rapid quadrupole relaxation, leading to peak broadening. If the -NH proton signal is not well-resolved in CDCl₃, switching to a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is a prudent choice, as it often forms stronger hydrogen bonds, slowing the exchange rate and resulting in a sharper, more easily identifiable peak.[1][2] For this guide, we will proceed with CDCl₃ as the primary solvent, as it is widely applicable.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) is typically required. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Below is a workflow diagram for NMR analysis.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted Spectral Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |

| H-Ar | 7.55 | dd | 1H | Ar-H (ortho to Br) | C-Ar | 145.0 | C-ipso (C-N) |

| H-Ar | 7.25-7.35 | m | 2H | Ar-H | C-Ar | 133.0 | CH-Ar |

| H-Ar | 7.05-7.15 | m | 1H | Ar-H | C-Ar | 128.5 | CH-Ar |

| H-1' | ~3.20 | m | 1H | CH (piperidine) | C-Ar | 127.8 | CH-Ar |

| H-2',6' (eq) | ~3.15 | d | 2H | CH₂ (piperidine) | C-Ar | 124.0 | C-Br |

| H-2',6' (ax) | ~2.75 | t | 2H | CH₂ (piperidine) | C-1' | ~45.0 | CH (piperidine) |

| H-3',5' (eq) | ~1.90 | d | 2H | CH₂ (piperidine) | C-2',6' | ~43.0 | CH₂ (piperidine) |

| H-3',5' (ax) | ~1.70 | q | 2H | CH₂ (piperidine) | C-3',5' | ~33.0 | CH₂ (piperidine) |

| NH | ~1.65 | br s | 1H | NH |

-

¹H Interpretation: The aromatic region (7.0-7.6 ppm) will show complex splitting patterns corresponding to the four protons on the disubstituted benzene ring. The proton ortho to the bromine atom is expected to be the most downfield. The piperidine protons will appear more upfield, with distinct signals for axial and equatorial positions due to the ring conformation. The methine proton (H-1') will be a multiplet due to coupling with four adjacent protons. The N-H proton often appears as a broad singlet that may not show clear coupling.

-

¹³C Interpretation: The aromatic region will display six signals, four for the protonated carbons and two quaternary signals (C-Br and the ipso-carbon attached to the piperidine ring). The piperidine carbons will appear in the aliphatic region (~30-50 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Its speed and simplicity make it an ideal first-pass analysis for verifying the synthesis of this compound.

Expertise & Experience: Selecting the Right Sampling Technique

For solid samples, several IR preparation methods exist, including KBr pellets and Nujol mulls.[7][8] However, these methods can be labor-intensive and prone to issues (e.g., scattering from improperly ground sample, interfering peaks from the mulling agent). A superior and more modern approach for routine analysis is the "Thin Solid Film" method.[7][9] This technique involves dissolving a small amount of the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. This leaves a thin, even film of the analyte, resulting in a high-quality, interference-free spectrum. The choice of solvent is key; it must readily dissolve the compound and be volatile enough to evaporate completely without leaving a residue. Methylene chloride is an excellent choice for this purpose.[7][9]

Experimental Protocol: Thin Solid Film FT-IR

Methodology:

-

Solution Preparation: Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or diethyl ether in a small vial.[7]

-

Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound should be visible on the plate.

-

Acquisition: Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Optimization: If peaks are too intense (flat-topped), the film is too thick. Clean the plate with a suitable solvent, dilute the original sample solution, and repeat the process.[9] If peaks are too weak, add another drop of the solution to the plate and re-evaporate.

-

Cleaning: After analysis, thoroughly clean the salt plate with acetone and return it to a desiccator for storage.[9]

The workflow for this preferred IR method is shown below.

Caption: Workflow for the Thin Solid Film FT-IR sample preparation method.

Predicted Spectral Data and Interpretation

The IR spectrum provides a molecular fingerprint, with key absorption bands confirming the presence of the molecule's constituent parts.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3300 | Medium, sharp | N-H Stretch | Secondary Amine (Piperidine) |

| 3050-3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850-2950 | Strong | C-H Stretch | Aliphatic C-H (Piperidine) |

| ~1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1470 | Strong | C-H Bend | Aliphatic CH₂ Scissoring |

| ~1200 | Medium | C-N Stretch | Aryl-Alkyl Amine |

| ~750 | Strong | C-H Bend | Ortho-disubstituted Aromatic Ring |

| 550-650 | Medium | C-Br Stretch | Aryl Bromide |

The presence of a sharp peak around 3300 cm⁻¹ is diagnostic for the N-H bond of the secondary amine.[10][11] Strong absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the piperidine ring, while weaker bands above 3000 cm⁻¹ confirm the aromatic system. A strong band around 750 cm⁻¹ is highly characteristic of ortho-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common high-energy technique that yields a rich fragmentation spectrum.

Expertise & Experience: The Bromine Isotope Pattern

A key self-validating feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[12][13] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotope doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity. This M/M+2 pattern is an unambiguous indicator of the presence of bromine in the molecule and its fragments, providing a high degree of confidence in the spectral interpretation.[12]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

-

Fragmentation: The high energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Spectral Data and Interpretation

The molecular formula of this compound is C₁₁H₁₄BrN, with a monoisotopic mass of approximately 239.03 Da for the ⁷⁹Br isotope and 241.03 Da for the ⁸¹Br isotope.[14]

Table 3: Predicted Major Ions in the EI Mass Spectrum

| m/z (⁷⁹Br / ⁸¹Br) | Relative Abundance | Ion Identity | Fragmentation Pathway |

| 240 / 242 | Moderate | [M+H]⁺ | (Predicted for soft ionization)[14] |

| 239 / 241 | Moderate | [C₁₁H₁₄BrN]⁺• | Molecular Ion (M⁺•) |

| 182 / 184 | High | [C₇H₅Br]⁺• | Loss of piperidine ring via McLafferty-type rearrangement or cleavage |

| 155 / 157 | Moderate | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl cation (if formed) or other rearrangement |

| 117 | High | [C₈H₁₁N]⁺ | Loss of Br radical from M⁺• followed by rearrangement |

The fragmentation of the molecular ion is expected to proceed via several pathways. A primary fragmentation would be the cleavage of the C-C bond connecting the two rings. Another significant pathway involves the loss of the bromine radical. The diagram below illustrates a plausible fragmentation pathway.

Caption: A simplified proposed fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups, such as the secondary amine and the ortho-substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, with the M/M+2 isotope doublet providing definitive evidence of the bromine atom. Together, these techniques offer a robust and reliable analytical package for researchers, scientists, and drug development professionals working with this important chemical entity.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning. (Note: While not directly cited, this is a foundational text. The principles are reflected in sources like J. Chem. Educ. article on sampling techniques). A representative article on the topic is: Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Sampling Techniques for Infrared Spectroscopy. Journal of Chemical Education, 83(9), 1341. (URL not available for direct linking, but the principles are widely taught and reflected in the online guides.)

-

University of Manitoba. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. (Note: This is a general example of how spectroscopic data is presented in scientific literature). Retrieved from [Link]

-

Stewart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. commonorganicchemistry.com [commonorganicchemistry.com]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 4-Phenylpiperidine [webbook.nist.gov]

- 6. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Piperidine [webbook.nist.gov]

- 11. Piperidine, 4-methyl- [webbook.nist.gov]

- 12. savemyexams.com [savemyexams.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. PubChemLite - this compound hydrochloride (C11H14BrN) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Characterization of 4-(2-Bromophenyl)piperidine Hydrochloride (CAS Number: 1198285-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(2-bromophenyl)piperidine hydrochloride, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established analytical methodologies to present a robust framework for its synthesis, purification, and characterization. This document outlines a proposed synthetic route, predicted physicochemical properties, and detailed protocols for analytical verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, based on the known biological activities of related bromophenylpiperidine analogs, potential avenues for pharmacological investigation are discussed. This guide is intended to serve as a valuable resource for researchers initiating studies on this and similar novel chemical entities.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems, particularly within the central nervous system (CNS)[1]. The introduction of an aryl group at the 4-position of the piperidine ring has been a particularly fruitful strategy in the development of compounds with diverse pharmacological profiles, including activities as sodium and calcium channel blockers, dopamine D2 receptor ligands, and agents for neurodegenerative diseases[2]. The presence and position of substituents on the aryl ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules.

This guide focuses on the specific regioisomer, this compound hydrochloride (CAS: 1198285-51-6). The ortho-bromine substitution on the phenyl ring is anticipated to impart distinct conformational and electronic properties compared to its more extensively studied para-substituted counterpart, potentially leading to novel structure-activity relationships (SAR). Due to the limited availability of specific experimental data for this compound, this guide will leverage established synthetic and analytical methodologies for closely related analogs to provide a comprehensive characterization framework.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. It is important to note that while the molecular formula and weight are definitive, other parameters may be predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1198285-51-6 | N/A |

| Molecular Formula | C₁₁H₁₅BrClN | |

| Molecular Weight | 276.60 g/mol | |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

| pKa | Not available | N/A |

Synthesis and Purification

A proposed synthetic workflow is illustrated in the diagram below. This multi-step process would begin with commercially available starting materials and culminate in the desired product.

Caption: Proposed synthetic workflow for this compound hydrochloride.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-Boc-4-piperidone

-

To a solution of 4-piperidone (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Suzuki-Miyaura Coupling

-

To a reaction vessel, add N-Boc-4-piperidone (1.0 eq), 2-bromophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and an aqueous solution of a base (e.g., 2M sodium carbonate).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Reduction of the Tetrahydropyridine

-

Dissolve the product from Step 2 in a suitable solvent such as ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate to yield N-Boc-4-(2-bromophenyl)piperidine.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-Boc protected piperidine from Step 3 in a minimal amount of a suitable solvent like dioxane or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl.

-

Stir the mixture at 0 °C to room temperature for 1-4 hours.

-

A precipitate of the hydrochloride salt should form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the standard analytical techniques and expected results for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

4.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the piperidine and the bromophenyl protons. The chemical shifts (δ) are predicted based on analogous structures and are reported in parts per million (ppm) relative to a standard reference.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄Br) | 7.0 - 7.6 | Multiplet | 4H |

| Piperidine CH (benzylic) | 3.0 - 3.5 | Multiplet | 1H |

| Piperidine CH₂ (axial, adjacent to N) | 2.8 - 3.2 | Multiplet | 2H |

| Piperidine CH₂ (equatorial, adjacent to N) | 3.2 - 3.6 | Multiplet | 2H |

| Piperidine CH₂ (other) | 1.8 - 2.2 | Multiplet | 4H |

| NH₂⁺ (hydrochloride) | 8.5 - 9.5 | Broad singlet | 2H |

4.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 122 - 125 |

| Aromatic CH | 127 - 133 |

| Aromatic C (ipso) | 140 - 145 |

| Piperidine C4 (benzylic) | 40 - 45 |

| Piperidine C2, C6 | 45 - 50 |

| Piperidine C3, C5 | 30 - 35 |

4.1.3. Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

4.2.1. Predicted Mass Spectrum

The predicted monoisotopic mass of the free base (C₁₁H₁₄BrN) is 239.03096 Da. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak.

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.03824 |

| [M+Na]⁺ | 262.02018 |

4.2.2. Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of a mass spectrometer or inject it through an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this type of molecule.

4.3.1. Proposed HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

4.3.2. Experimental Protocol: HPLC Analysis

-

Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

-

Prepare a series of dilutions for linearity assessment if quantification is required.

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample and run the gradient method.

-

Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area percentage.

The following diagram illustrates a typical analytical workflow for the characterization of a novel compound.

Caption: General analytical workflow for compound characterization.

Potential Biological Activity and Screening Considerations

While no specific biological data has been reported for this compound hydrochloride, the broader class of 4-arylpiperidines has shown significant activity in several therapeutic areas. The presence of the bromophenyl moiety suggests potential interactions with targets where halogen bonding can play a crucial role in ligand-receptor binding.

Based on the literature for related compounds, potential areas for biological investigation include:

-

Central Nervous System (CNS) Targets: Many 4-arylpiperidines interact with CNS receptors and transporters. Screening against a panel of CNS targets, including dopamine, serotonin, and opioid receptors, would be a logical starting point.

-

Ion Channel Modulation: Analogs have been shown to act as blockers of sodium and calcium channels[2]. Electrophysiological assays could be employed to investigate these potential activities.

-

Neurodegenerative Diseases: Some bromophenylpiperidine derivatives have been explored as potential therapeutics for Alzheimer's disease. In vitro assays for acetylcholinesterase inhibition or modulation of amyloid-beta aggregation could be relevant.

A primary screening cascade could involve initial binding assays against a broad panel of receptors, followed by functional assays for the most promising hits.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound hydrochloride (CAS: 1198285-51-6). Although specific experimental data for this compound is not widely available, by leveraging established synthetic methodologies and analytical techniques for analogous compounds, a clear path for its preparation and rigorous characterization is outlined. The proposed protocols for NMR, MS, and HPLC will enable researchers to confirm the identity and purity of the synthesized material. Furthermore, the discussion on potential biological activities provides a rationale for initiating pharmacological screening in areas related to CNS disorders and ion channel modulation. This guide serves as a foundational resource for scientists and drug development professionals interested in exploring the potential of this and other novel 4-arylpiperidine derivatives.

References

-

Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed. [Link]

-

This compound hydrochloride (C11H14BrN). PubChemLite. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

-

Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

-

Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ResearchGate. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

4-Phenylpiperidine. PubChem. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

4-Phenylpiperidine. NIST WebBook. [Link]

-

Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

Sources

Foreword: Strategic Importance of the 4-Arylpiperidine Scaffold

An In-Depth Technical Guide to the Starting Materials for 4-(2-Bromophenyl)piperidine Synthesis

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally active pharmaceuticals, including analgesics, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs). Its rigid structure allows for precise orientation of substituents, enabling fine-tuned interactions with biological targets. Specifically, this compound serves as a critical building block, where the bromine atom acts as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of vast chemical space in drug discovery programs.

This guide provides an in-depth analysis of the primary synthetic strategies for constructing this compound, focusing on the selection of starting materials and the underlying chemical principles that govern these choices. We will explore two dominant and field-proven methodologies: Palladium-Catalyzed Cross-Coupling and Organometallic Addition to Piperidones.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the pinnacle of modern C-C bond formation, offering high functional group tolerance, excellent yields, and predictable stereochemistry. The Suzuki-Miyaura coupling is particularly powerful for this transformation. The core logic involves coupling an organoboron reagent derived from one fragment with an aryl halide from the other.

The Suzuki-Miyaura Coupling Approach

The Suzuki reaction provides a robust and versatile method for forging the critical aryl-piperidine bond.[1][2] The strategic choice lies in which fragment serves as the organoboron species and which is the halide.

This is often the most efficient route. The key starting materials are an N-protected piperidine derivative that can be converted into a boronic acid or ester, and a suitable 1,2-dihalo- or 1-bromo-2-halo-benzene.

-

Piperidine Starting Material: N-Boc-4-methylenepiperidine

-

Rationale: This commercially available olefin provides a straightforward entry to the required piperidine-4-boronate ester. The tert-Butoxycarbonyl (Boc) protecting group is ideal; it is sterically bulky, preventing N-arylation side reactions, and is stable to the hydroboration and coupling conditions, yet can be cleanly removed post-synthesis with mild acid.

-

Transformation: The synthesis involves hydroboration of the exocyclic double bond, typically with 9-Borabicyclo[3.3.1]nonane (9-BBN), followed by a palladium-catalyzed coupling with an aryl bromide.[1]

-

-

Aryl Starting Material: 1-Bromo-2-iodobenzene

-

Rationale: The significant difference in reactivity between the C-I and C-Br bonds (C-I is more reactive in oxidative addition) allows for selective coupling at the iodine position. This preserves the bromine atom on the target molecule for subsequent diversification.

-

Experimental Protocol: Suzuki Coupling via Hydroboration

Step 1: Hydroboration of N-Boc-4-methylenepiperidine

-

To a solution of N-Boc-4-methylenepiperidine (1.0 equiv.) in anhydrous THF, add 9-BBN (1.1 equiv., 0.5 M in THF) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the reaction to warm to room temperature and stir for 4 hours until TLC or GC-MS analysis indicates complete consumption of the starting olefin. The resulting trialkylborane is typically used directly in the next step.

Step 2: Palladium-Catalyzed Suzuki Coupling

-

To the solution containing the piperidinylborane, add 1-bromo-2-iodobenzene (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and an aqueous solution of a base (e.g., K₂CO₃, 3.0 equiv.).

-

Heat the mixture to reflux (approx. 80-90 °C) for 12-18 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(2-bromophenyl)piperidine.

An alternative disconnection involves the commercially available (2-bromophenyl)boronic acid as the nucleophilic partner.[3][4][5]

-

Piperidine Starting Material: N-Boc-4-iodopiperidine or N-Boc-4-triflyloxytetrahydropyridine

-

Rationale: While 4-chloropiperidines are less reactive, the corresponding iodides or triflates are excellent electrophiles for Suzuki coupling. The triflate can be readily prepared from the corresponding N-Boc-4-hydroxypiperidine. This approach is advantageous when the arylboronic acid is more accessible than the piperidine-boronate.

-

Visualization: Suzuki Coupling Workflow and Catalytic Cycle

The logical flow of the Suzuki coupling strategy is outlined below.

Caption: Workflow for Suzuki coupling synthesis.

The heart of this reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][6]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Organometallic Addition to 4-Piperidones

A classic and highly effective strategy involves the nucleophilic addition of an organometallic reagent to a ketone. This approach builds the carbon skeleton directly and is often favored for its convergency and cost-effectiveness.

Grignard Reaction Approach

This route hinges on the creation of a 2-bromophenyl Grignard reagent, which then attacks the electrophilic carbonyl carbon of an N-protected 4-piperidone.

-

Aryl Starting Material: 1,2-Dibromobenzene or 1-Bromo-2-iodobenzene

-

Rationale: To form the necessary organometallic species, a dihalobenzene is required. 1,2-Dibromobenzene can be used, but selective formation of the mono-Grignard reagent can be challenging. A more controlled approach uses 1-bromo-2-iodobenzene. The greater reactivity of iodine facilitates a clean halogen-magnesium exchange, leaving the bromine intact.[7][8]

-

-

Piperidine Starting Material: N-Boc-4-piperidone

-

Rationale: This is a widely available and stable ketone.[9][10] The Boc protecting group is crucial to prevent the acidic N-H proton (in unprotected piperidone) from quenching the highly basic Grignard reagent. It also prevents the piperidine nitrogen from coordinating with the magnesium, which could hinder the reaction.

-

Causality of the Grignard Pathway

-

Grignard Formation: Reaction of 1-bromo-2-iodobenzene with isopropylmagnesium chloride (i-PrMgCl) results in a selective I/Mg exchange to form 2-bromophenylmagnesium chloride.

-

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the carbonyl of N-Boc-4-piperidone, forming a tertiary alkoxide intermediate.[11]

-

Workup & Dehydration: Acidic workup protonates the alkoxide to yield a tertiary alcohol. This alcohol is often not isolated but is directly subjected to dehydration conditions (e.g., heating with acid) to form a tetrahydropyridine intermediate.

-

Reduction: The final step is the reduction of the endocyclic double bond. This is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C), which delivers the desired this compound.[12]

Experimental Protocol: Grignard Addition and Subsequent Reduction

Step 1: Preparation of 2-Bromophenylmagnesium Chloride

-

To a flame-dried flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of 1-bromo-2-iodobenzene (1.0 equiv.) in anhydrous THF. Initiate the reaction with a small amount of 1,2-dibromoethane if necessary.

-

Once initiated, add the remaining aryl halide solution dropwise, maintaining a gentle reflux. After addition is complete, stir for 1-2 hours.

Step 2: Addition to N-Boc-4-piperidone

-

Cool the freshly prepared Grignard solution to 0 °C.

-

Add a solution of N-Boc-4-piperidone (0.9 equiv.) in anhydrous THF dropwise, keeping the internal temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl.

Step 3: Dehydration and Reduction

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers and concentrate.

-

Dissolve the crude tertiary alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA), and heat to reflux with a Dean-Stark trap to remove water.

-

Once dehydration is complete, cool the reaction, wash with NaHCO₃ solution, and concentrate.

-

Dissolve the crude tetrahydropyridine intermediate in methanol or ethanol, add Pd/C (5 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the catalyst through Celite and concentrate the filtrate to obtain the N-Boc protected product.

Visualization: Grignard Reaction Workflow

Sources

- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-溴苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromophenylboronic acid (244205-40-1) for sale [vulcanchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. erowid.org [erowid.org]

- 12. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)piperidine: Mechanisms and Methodologies

Abstract

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of diseases, particularly within the central nervous system (CNS).[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[3] This guide provides an in-depth exploration of the primary synthetic routes for a key intermediate, 4-(2-Bromophenyl)piperidine. We will dissect the core mechanisms of two powerful synthetic strategies—the Grignard reaction pathway and the Palladium-catalyzed Suzuki cross-coupling reaction—offering field-proven insights into experimental choices, potential pitfalls, and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical principles governing the formation of this versatile molecular building block.

Strategic Overview: Constructing the C4-Aryl Bond

The central challenge in synthesizing this compound lies in the formation of the robust carbon-carbon bond between the C4 position of the piperidine ring and the C1 position of the 2-bromophenyl moiety. Two principal strategies have emerged as reliable and scalable solutions in synthetic organic chemistry: the addition of an organometallic reagent to a piperidone precursor and the transition-metal-catalyzed cross-coupling of two functionalized fragments.

-

Strategy A: Grignard Reagent Addition to 4-Piperidone. This classic organometallic approach involves the synthesis of a 2-bromophenyl Grignard reagent, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an N-protected 4-piperidone. The resulting tertiary alcohol is then carried forward through dehydration and reduction to yield the target compound.

-

Strategy B: Palladium-Catalyzed Suzuki Cross-Coupling. A cornerstone of modern C-C bond formation, the Suzuki reaction offers a highly versatile and functional-group-tolerant method.[4][5] This pathway typically involves the coupling of a piperidine-derived organoboron species with 1,2-dibromobenzene or, more commonly, the coupling of (2-bromophenyl)boronic acid with a 4-halo or 4-triflyloxy-piperidine derivative.

This guide will now delve into the mechanistic intricacies of each approach.

Mechanism of Formation via Grignard Reaction

The Grignard pathway is a multi-step process, with each stage governed by fundamental principles of organometallic and acid-base chemistry. The overall workflow is a testament to classic synthetic transformations.

Step 1: Formation of 2-Bromophenylmagnesium Bromide

The synthesis begins with the formation of the Grignard reagent from 1,2-dibromobenzene and magnesium metal. This reaction occurs on the surface of the magnesium and is highly sensitive to moisture and oxygen.[6]

-

Initiation: The process is initiated by a single electron transfer (SET) from the magnesium metal to the aryl halide, forming a radical anion. This unstable intermediate rapidly fragments to form an aryl radical and a bromide ion.

-

Propagation: The aryl radical then reacts with another magnesium atom to form the organomagnesium species, 2-bromophenylmagnesium bromide.

Causality Behind Experimental Choices:

-

Anhydrous Solvents: Ethers like tetrahydrofuran (THF) or diethyl ether are crucial. They are anhydrous and solvate the magnesium ion, stabilizing the Grignard reagent through coordination. THF is often preferred for its superior solvating power.[6]

-

Magnesium Activation: A layer of magnesium oxide can passivate the metal surface. Activation, often with a small crystal of iodine or 1,2-dibromoethane, is essential to expose fresh magnesium and initiate the reaction.[6]

Step 2: Nucleophilic Addition to N-Boc-4-Piperidone

The formed Grignard reagent is a potent nucleophile and a strong base. It readily attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen, as it is stable to the basic Grignard conditions and can be easily removed later. The reaction is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions.[6]

Steps 3 & 4: Dehydration and Reduction